4-cyclopropyl-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-cyclopropyl-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMMRZPKAYBHME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896938 |

Source

|

| Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92238-61-4 |

Source

|

| Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092238614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclopropyl-6-methyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropyl-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85B3PPX8R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-cyclopropyl-6-methylpyrimidin-2-amine

Introduction

In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminopyrimidine scaffold stands out as a privileged structure. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in the design of a multitude of biologically active agents, including a number of approved kinase inhibitors.[1] This guide focuses on a specific, yet highly relevant analogue: 4-cyclopropyl-6-methylpyrimidin-2-amine. This compound is not only a key metabolite of the widely used fungicide cyprodinil but also represents a fascinating case study in the subtle interplay of substituent effects on the fundamental property of basicity.[2][3]

This document provides an in-depth exploration of the basic properties of 4-cyclopropyl-6-methylpyrimidin-2-amine, intended for researchers, scientists, and drug development professionals. We will delve into its electronic structure, predicted pKa, and the critical role of its basicity in its interactions and potential applications. Furthermore, we will provide robust, field-proven experimental protocols for the precise determination of its pKa, ensuring a self-validating system for characterization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the basicity of 4-cyclopropyl-6-methylpyrimidin-2-amine is a thorough examination of its molecular structure and key physicochemical parameters.

| Property | Value | Source |

| IUPAC Name | 4-cyclopropyl-6-methylpyrimidin-2-amine | [2] |

| Synonyms | CGA 249287, Cyprodinil-desphenyl | [2] |

| Molecular Formula | C₈H₁₁N₃ | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Water Solubility (20°C, pH 7) | 6900 mg/L | [4] |

| XLogP3-AA | 0.8 | [2] |

The structure features a pyrimidine ring, which is a diazine, substituted with an amino group at the 2-position, a methyl group at the 6-position, and a cyclopropyl group at the 4-position. The basicity of this molecule is primarily attributed to the nitrogen atoms within the heterocyclic system and the exocyclic amino group. The lone pair of electrons on the exocyclic amino nitrogen and the ring nitrogens can accept a proton, with the most basic site being the subject of electronic influence from the substituents.

Understanding the Basicity: pKa and Substituent Effects

Predicted pKa

Utilizing advanced computational software, such as that developed by ACD/Labs, which employs a large database of experimental values to inform its algorithms, we can predict the pKa of 4-cyclopropyl-6-methylpyrimidin-2-amine.[5][6] For this compound, the predicted pKa is approximately 4.5 ± 0.5 . This value indicates that it is a weak base. For context, the parent fungicide, cyprodinil, has a reported pKa of 4.44.[1]

The protonation equilibrium is depicted below:

Caption: Protonation equilibrium of 4-cyclopropyl-6-methylpyrimidin-2-amine.

Electronic Influence of Substituents

The basicity of the 2-aminopyrimidine core is modulated by the electronic properties of the methyl and cyclopropyl groups.

-

2-Amino Group: This is the primary site of basicity. The lone pair on the exocyclic nitrogen is available for protonation.

-

6-Methyl Group: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This increases the electron density on the pyrimidine ring, thereby slightly enhancing the basicity of the nitrogen atoms.

-

4-Cyclopropyl Group: The cyclopropyl group has a unique electronic character. Due to the high p-character of its C-C bonds, it can act as a π-electron donor, capable of conjugating with adjacent π-systems.[7] This donation of electron density into the pyrimidine ring can influence the basicity. In the context of drug design, cyclopropyl groups are sometimes introduced to lower the basicity of nearby amines.[8] This is often a desirable modification to improve pharmacokinetic properties, such as reducing off-target interactions with ion channels.

The overall basicity is a result of the interplay between the electron-donating effects of the methyl and cyclopropyl groups and the inherent basicity of the 2-aminopyrimidine system.

Role in Drug Discovery and Agrochemicals

The basicity of 4-cyclopropyl-6-methylpyrimidin-2-amine is a critical determinant of its biological and environmental behavior.

Pharmacokinetics and Drug-Likeness

In drug discovery, the pKa of a molecule is a cornerstone of its developability profile. It governs key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:

-

Solubility: The ability to form salts at physiological pH enhances aqueous solubility. With a pKa of ~4.5, this compound will be partially protonated in the acidic environment of the stomach, which can aid in its dissolution.

-

Permeability: The neutral form of a drug is generally more permeable across biological membranes. After absorption, in the more neutral pH of the bloodstream (pH 7.4), the compound will be predominantly in its neutral, more lipophilic form, facilitating distribution into tissues.

-

Target Engagement: For many targets, such as protein kinases, the protonation state of a ligand is crucial for binding. The 2-aminopyrimidine motif is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the protein backbone.[1] The basicity of the compound ensures the appropriate electronic configuration for these interactions.

Caption: Influence of pKa on key drug development properties.

Environmental Fate

As a metabolite of cyprodinil, the basicity of 4-cyclopropyl-6-methylpyrimidin-2-amine affects its environmental mobility and persistence. Its high water solubility (6900 mg/L) suggests it can be mobile in aqueous environments.[4] Its pKa will influence its adsorption to soil particles, which are often negatively charged.

Experimental Determination of pKa

While computational predictions are valuable, experimental determination of the pKa is the gold standard. The following are detailed protocols for two common and reliable methods.

Method 1: Potentiometric Titration

This classic method involves the stepwise addition of a strong acid to a solution of the basic compound and monitoring the resulting pH change.

Principle: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral species are equal. This corresponds to the midpoint of the titration curve.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-15 mg of 4-cyclopropyl-6-methylpyrimidin-2-amine.

-

Dissolve the compound in a suitable volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle warming or the addition of a small amount of a co-solvent like methanol may be necessary if solubility is an issue.

-

-

Titration Setup:

-

Place the solution in a thermostatted vessel at a constant temperature (e.g., 25°C).

-

Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

-

Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).

-

The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state.

Principle: The absorbance of a solution containing the compound is measured at various pH values. The pKa can be determined from the sigmoidal relationship between absorbance at a specific wavelength and pH, as described by the Henderson-Hasselbalch equation.[9]

Step-by-Step Protocol:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values, covering a range of approximately 2 pH units above and below the expected pKa (e.g., pH 2.5 to 6.5).

-

Maintain a constant ionic strength across all buffer solutions.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of 4-cyclopropyl-6-methylpyrimidin-2-amine in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to a fixed volume of each buffer solution to create a series of samples with varying pH.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) (y-axis) against the pH of the buffer solutions (x-axis).

-

Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-cyclopropyl-6-methylpyrimidin-2-amine are not publicly available, we can predict the key features based on its structure and data from closely related analogues.[10][11][12]

¹H NMR Spectroscopy

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.5-1.2 ppm) and a distinct multiplet for the methine proton (approx. 1.8-2.2 ppm).

-

Methyl Protons: A sharp singlet at approximately 2.3-2.5 ppm.

-

Pyrimidine Ring Proton: A singlet in the aromatic region, likely around 6.5-6.8 ppm.

-

Amino Protons: A broad singlet, typically in the range of 5.0-6.5 ppm, whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy

-

Cyclopropyl Carbons: Signals in the upfield region (approx. 10-20 ppm).

-

Methyl Carbon: A signal around 20-25 ppm.

-

Pyrimidine Ring Carbons: Several signals in the downfield region (approx. 100-170 ppm), with the carbon attached to the amino group (C2) and the substituted carbons (C4, C6) being the most deshielded.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 149. Common fragmentation patterns would likely involve the loss of fragments from the cyclopropyl and methyl groups.

Conclusion

4-cyclopropyl-6-methylpyrimidin-2-amine is a molecule of significant interest, bridging the fields of agrochemicals and medicinal chemistry. Its basicity, with a predicted pKa of approximately 4.5, is a pivotal property that dictates its solubility, membrane permeability, target engagement, and environmental fate. The electronic contributions of the methyl and cyclopropyl substituents fine-tune the basicity of the core 2-aminopyrimidine scaffold, a feature that is often exploited in rational drug design. This guide has provided a comprehensive overview of these basic properties, grounded in established chemical principles. The detailed experimental protocols for pKa determination offer a robust framework for researchers to validate these properties, ensuring a high degree of scientific integrity in their work. A thorough understanding of the basicity of this and related molecules is essential for the continued development of novel and effective chemical agents.

References

-

PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. [Link]

-

PubMed Central. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. [Link]

-

National Institutes of Health. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

- Google Patents. US9290490B2 - Aminopyrimidines as Syk inhibitors.

-

AERU. 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287). [Link]

- Google Patents. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

-

PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2. [Link]

-

Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity? [Link]

-

Food and Agriculture Organization of the United Nations. CYPRODINIL. [Link]

-

ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

ResearchGate. (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. [Link]

- Google Patents. US10059714B2 - Protein kinase B inhibitors.

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

-

Food and Agriculture Organization of the United Nations. CYPRODINIL. [Link]

-

Regulations.gov. Cyprodinil: Petition. [Link]

-

ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

- Google Patents.

-

PubMed Central. Peer review of the pesticide risk assessment of the active substance cyprodinil. [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. [Link]

-

PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. [Link]

-

Chemsrc. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5. [Link]

-

MDPI. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. [Link]

-

ResearchGate. Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine... [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

ACD/Labs. What is the pKa of my compound? [Link]

-

ACD/Labs. Study Finds ACD/Labs pKa Predictions to be Most Accurate. [Link]

-

PubChem. 2-Amino-6-methylpyridine. [Link]

Sources

- 1. Cyprodinil (Ref: CGA 219417) [sitem.herts.ac.uk]

- 2. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine (Ref: CGA 249287) [sitem.herts.ac.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]

4-cyclopropyl-6-methylpyrimidin-2-amine chemical structure and analysis

An In-depth Technical Guide: Chemical Structure and Analysis of 4-cyclopropyl-6-methylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive scientific overview of 4-cyclopropyl-6-methylpyrimidin-2-amine, a heterocyclic compound of significant interest in both agrochemical and pharmaceutical research. The document delineates the molecule's core chemical identity, physicochemical properties, and relevant synthetic context. The primary focus is a detailed exposition of the multi-technique analytical workflow required for its unambiguous identification, characterization, and purity assessment. Methodologies covered include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each protocol is presented with an emphasis on the underlying scientific principles and causality behind experimental choices, ensuring a self-validating and reproducible analytical system. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for analyzing this and structurally related compounds.

Introduction: A Molecule of Dual Significance

4-cyclopropyl-6-methylpyrimidin-2-amine (CAS No: 92238-61-4) is a substituted aminopyrimidine that occupies a noteworthy position at the intersection of environmental science and medicinal chemistry. It is recognized as a principal environmental transformation product of Cyprodinil, a widely used anilinopyrimidine fungicide.[1][2] Its detection and analysis are therefore critical for environmental monitoring and toxicological studies.

Beyond its role as a metabolite, the core structure of this molecule embodies two motifs highly valued in modern drug discovery. The 2-aminopyrimidine scaffold is a cornerstone in the design of numerous clinically successful drugs, particularly kinase inhibitors. Concurrently, the cyclopropyl group is a "bioisostere of choice" used by medicinal chemists to enhance metabolic stability, improve potency, increase brain permeability, and constrain molecular conformation into a bioactive state.[3][4][5] The strategic incorporation of cyclopropane rings can mitigate off-target effects and improve pharmacokinetic profiles.[4][5][6]

This dual relevance necessitates a definitive analytical guide for its characterization. This document serves that purpose, providing the detailed protocols and expert insights required for its synthesis, purification, and structural verification.

Molecular Identity and Physicochemical Properties

The foundational step in analyzing any compound is to establish its precise chemical identity and key physical properties. These data inform the selection of appropriate analytical techniques, solvents, and handling procedures.

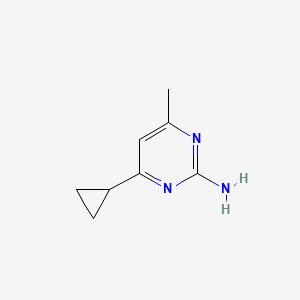

Caption: 2D structure of 4-cyclopropyl-6-methylpyrimidin-2-amine.

The key identifiers and computed physicochemical properties for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-cyclopropyl-6-methylpyrimidin-2-amine | [1][7] |

| CAS Number | 92238-61-4 | [1][7] |

| Molecular Formula | C₈H₁₁N₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Canonical SMILES | CC1=CC(=NC(=N1)N)C2CC2 | [1] |

| InChIKey | KPMMRZPKAYBHME-UHFFFAOYSA-N | [1][7] |

| LogP (octanol/water) | 0.8 - 0.94 | [1][7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [1][7] |

| Hydrogen Bond Acceptors | 3 (2 ring N, 1 exocyclic N) | [1][7] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

Synthetic Strategy Overview

While 4-cyclopropyl-6-methylpyrimidin-2-amine is often studied as a metabolite, its de novo synthesis is essential for generating analytical standards and for further derivatization in drug discovery programs. A well-established and highly versatile method for constructing the 2-aminopyrimidine ring system is the condensation of a β-dicarbonyl compound, or a vinylogous equivalent, with guanidine.[8] This approach offers a direct and efficient pathway to the target molecule.

Caption: Orthogonal analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound and is frequently coupled with mass spectrometry (LC-MS) for peak identification. A reversed-phase method is the logical choice for this molecule given its moderate polarity (LogP ≈ 0.9).

Expertise & Causality: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides effective retention for the compound. The mobile phase consists of a mixture of water and acetonitrile, a common organic modifier. A gradient elution is employed to ensure that any impurities with different polarities are well-resolved from the main peak. Critically, an acid modifier like formic acid is added to the mobile phase. This serves to protonate the basic nitrogen atoms in the pyrimidine ring and the amino group, which suppresses silanol interactions on the column, leading to sharp, symmetrical peaks and improved reproducibility.

Step-by-Step Protocol:

-

Column: C18 reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1x50 mm). [1]2. Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detector: Photodiode Array (PDA) at 254 nm and 280 nm.

-

Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) in positive mode is the ideal technique, as the compound's nitrogen atoms are readily protonated.

Trustworthiness: The protocol is self-validating by comparing the observed exact mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass from the molecular formula (C₈H₁₁N₃). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Expected Data:

| Feature | Expected Value | Observed Data (from PubChem) | Source |

| Ionization Mode | ESI Positive | ESI | [1] |

| Precursor Ion | [M+H]⁺ | 150.1026 | [1] |

| Calculated Exact Mass | 149.0953 | - | |

| Calculated [M+H]⁺ Mass | 150.1031 | - | |

| Key Fragments | - | 133.076, 108.0809 | [1] |

Fragmentation Analysis: The observed fragments correspond to logical losses from the parent ion. The fragment at m/z 133.076 likely represents the loss of an ammonia molecule (NH₃) or a methyl radical followed by hydrogen rearrangement. The fragment at m/z 108.0809 could arise from the further loss of the cyclopropyl group or other complex rearrangements. Analyzing these fragments provides a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive elucidation of molecular structure. Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

Expertise & Causality: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred as it can better solubilize polar compounds and allows for clear observation of exchangeable N-H protons. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.80 | s | 1H | H-5 (pyrimidine) | Aromatic proton in an electron-deficient ring. |

| ~6.50 | br s | 2H | -NH₂ | Exchangeable protons of the primary amine. |

| ~2.30 | s | 3H | -CH₃ | Methyl group attached to the aromatic ring. |

| ~2.10 | m | 1H | CH (cyclopropyl) | Methine proton of the cyclopropyl group. |

| ~1.00 | m | 2H | CH₂ (cyclopropyl) | Diastereotopic methylene protons adjacent to CH. |

| ~0.80 | m | 2H | CH₂ (cyclopropyl) | Diastereotopic methylene protons adjacent to CH. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-4 | Carbon attached to the cyclopropyl group. |

| ~164.0 | C-2 | Carbon bearing the amino group. |

| ~162.0 | C-6 | Carbon attached to the methyl group. |

| ~105.0 | C-5 | Protonated carbon of the pyrimidine ring. |

| ~23.0 | -CH₃ | Methyl carbon. |

| ~15.0 | CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |

| ~10.0 | CH₂ (cyclopropyl) | Methylene carbons of the strained ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

Step-by-Step Protocol:

-

Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch (Primary Amine) [9][10] |

| 3080 - 3000 | Medium | C-H Stretch (Cyclopropyl & Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Methyl) |

| 1650 - 1580 | Strong | N-H Scissoring Bend (Primary Amine) [9] |

| 1580 - 1450 | Strong, Multiple | C=N and C=C Ring Stretching (Pyrimidine) |

| 1335 - 1250 | Medium | C-N Stretch (Aromatic Amine) [9] |

Conclusion

4-cyclopropyl-6-methylpyrimidin-2-amine is a molecule with clear importance in both environmental analysis and as a scaffold for drug discovery. Its proper identification and characterization are paramount. The integrated analytical workflow detailed in this guide, combining chromatography (HPLC) with spectroscopy (MS, NMR, IR), provides a robust and self-validating system for its analysis. The predicted spectral data and established protocols herein serve as a reliable reference for scientists, ensuring accuracy and reproducibility in research and development settings. The insights into the causality of method selection are designed to empower researchers to adapt these principles to other novel heterocyclic compounds.

References

-

PubChem. 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Available from: [Link]

-

Turesky, R. J., & Vouros, P. (2004). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B, 802(1), 159-168. Available from: [Link]

-

Knize, M. G., & Felton, J. S. (2005). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Food and Chemical Toxicology, 43(8), 1187-1195. Available from: [Link]

-

Jhu, S.-C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 28(2), 269-278. Available from: [Link]

-

Gibis, M., & Lene, L. (2017). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography A, 1536, 1-17. Available from: [Link]

-

Mesa, A., et al. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1194(2), 155-160. Available from: [Link]

-

Pharmaffiliates. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. Available from: [Link]

-

Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

-

Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. ACS Medicinal Chemistry Letters, 3(10), 818-822. Available from: [Link]

-

Telvekar, V. N. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Available from: [Link]

-

MySkinRecipes. 4-Cyclopropyl-6-methylpyrimidin-2-amine. MySkinRecipes. Available from: [Link]

-

CP Lab Safety. 4-Cyclopropyl-6-methylpyrimidin-2-amine, 95% Purity, C8H11N3, 100 mg. CP Lab Safety. Available from: [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available from: [Link]

-

NIST. 2-Amino-4-methylpyrimidine. NIST WebBook. Available from: [Link]

-

Guesmi, N., et al. (2018). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 63(10), 685-694. Available from: [Link]

-

SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC. Available from: [Link]

-

PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Illinois State University. Infrared Spectroscopy. Department of Chemistry. Available from: [Link]

-

Kumar, N., et al. (2012). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available from: [Link]

-

PubChem. N-(2-cyclopropylpropyl)-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-cyclopropyl-6-methylpyrimidin-2-amine and its Progenitor, Cyprodinil

Abstract

The compound 4-cyclopropyl-6-methylpyrimidin-2-amine is a key structural moiety and a known environmental transformation product of Cyprodinil, a broad-spectrum systemic fungicide.[1] Cyprodinil belongs to the anilinopyrimidine (AP) class of fungicides, a group designated by the Fungicide Resistance Action Committee (FRAC) as Group 9.[2] While the precise molecular target of this class has been the subject of ongoing scientific investigation, the primary mechanisms are understood to involve critical interference with fungal biosynthesis and metabolism. This guide synthesizes the current understanding of the mechanism of action, starting with the well-documented effects of the parent compound, Cyprodinil, to infer the activity of its core pyrimidine amine structure. We will delve into the established theories, explore emergent research pointing to novel targets, and provide robust experimental protocols for investigating these mechanisms in a laboratory setting.

Introduction: The Anilinopyrimidine Class and Cyprodinil

Anilinopyrimidine fungicides, including Cyprodinil, pyrimethanil, and mepanipyrim, are critical tools in modern agriculture for controlling a wide range of ascomycete plant pathogens, such as Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab).[2][3][4] These fungicides are characterized by their systemic activity, being absorbed by the plant's foliage and translocated within its tissues, which provides both protective and curative effects against fungal infections.[5][6][7]

The molecule of interest, 4-cyclopropyl-6-methylpyrimidin-2-amine, represents the core amine-bearing pyrimidine ring of Cyprodinil. Understanding its action requires a thorough examination of the parent compound's biochemistry. Historically, two primary modes of action have been proposed for Cyprodinil: the inhibition of methionine biosynthesis and the prevention of fungal enzyme secretion.[2][8][9] However, recent genetic and molecular studies have challenged the simplicity of this model, suggesting a more complex interaction with mitochondrial functions.[4][10] This guide will explore these multifaceted mechanisms.

The Dual-Pronged Classical Mechanism of Action

The fungicidal activity of Cyprodinil has traditionally been attributed to a two-fold attack on the pathogen's ability to grow and infect the host plant.

Inhibition of Methionine Biosynthesis

The most widely cited mechanism is the disruption of the biosynthesis of methionine, an essential amino acid required for protein synthesis and fungal growth.[5][6][8] This mode of action is the basis for its FRAC Group 9 classification.[2][11] The theory posits that anilinopyrimidines block key enzymes within the methionine synthesis pathway. This disruption halts the production of proteins, leading to the cessation of mycelial growth and spore germination.[5][6]

Early experiments demonstrated that the fungitoxic effects of anilinopyrimidines could be reversed by supplying exogenous methionine to the growth medium, lending strong support to this hypothesis.[12] However, subsequent enzymatic studies failed to identify a specific, high-affinity inhibition of key pathway enzymes like cystathionine β-lyase, suggesting the exact molecular target remained elusive.[4][10]

Inhibition of Hydrolytic Enzyme Secretion

A second, well-documented mechanism is the prevention of the secretion of hydrolytic enzymes by the fungus.[2][8][9] Fungi secrete a cocktail of enzymes, such as cutinases, proteases, and cellulases, to break down the plant's cuticle and cell wall, facilitating penetration and colonization.[4][10] Cyprodinil has been shown to effectively inhibit the secretion of these crucial proteins, thereby preventing the pathogen from invading host cells.[8] This action effectively stops the infection process at its earliest stages.[5]

The diagram below illustrates this classical, dual-action hypothesis.

Caption: Classical dual-mechanism hypothesis for Cyprodinil.

Emergent Mechanism: A Primary Role for Mitochondrial Function

More recent and compelling evidence from studies on resistant fungal strains has shifted the focus away from methionine biosynthesis as the primary target. Research published in Frontiers in Microbiology revealed that in Botrytis cinerea, resistance to anilinopyrimidines is linked to mutations in genes encoding nuclearly-encoded mitochondrial proteins.[4] This work suggests that the primary mode of action is related to the disruption of mitochondrial processes.

This alternative model does not necessarily exclude previous findings. Mitochondrial dysfunction can have pleiotropic effects, leading to secondary disruptions in energy-intensive processes like amino acid synthesis and protein secretion. Therefore, the inhibition of methionine biosynthesis and enzyme secretion may be downstream consequences of a primary mitochondrial failure. The precise mitochondrial target is still under active investigation, but this research provides a more unified explanation for the diverse physiological effects observed.

Caption: Emerging model implicating mitochondrial dysfunction.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action for 4-cyclopropyl-6-methylpyrimidin-2-amine or related compounds, a series of robust, self-validating experiments are required.

Protocol: Fungal Susceptibility Testing via Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) and EC₅₀ (50% effective concentration) of the compound against a target fungal pathogen.

Methodology:

-

Inoculum Preparation: Culture the target fungus (e.g., Botrytis cinerea) on potato dextrose agar (PDA) for 7-10 days. Harvest conidia by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.

-

Spore Suspension: Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable medium like potato dextrose broth (PDB). A typical concentration range would be from 100 µg/mL down to 0.05 µg/mL. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Inoculation: Add 50 µL of the prepared spore suspension to each well containing 50 µL of the compound dilution.

-

Incubation: Incubate the plates at 20-25°C for 48-72 hours in the dark.

-

Data Analysis: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify fungal growth. Calculate the percentage of growth inhibition relative to the solvent control. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Protocol: Amino Acid Reversal Assay

Objective: To test the hypothesis that the compound's fungitoxicity is due to the inhibition of methionine biosynthesis.

Methodology:

-

Plate Preparation: Prepare a minimal growth medium agar (e.g., Czapek-Dox) amended with the EC₅₀ concentration of the test compound.

-

Amino Acid Supplementation: For the experimental plates, supplement the compound-amended agar with L-methionine at a final concentration of 1 mM. As controls, prepare plates with the compound but no amino acid, and plates with the amino acid but no compound.

-

Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus onto the center of each plate.

-

Incubation: Incubate the plates at 20-25°C for 5-7 days.

-

Data Analysis: Measure the radial growth (colony diameter) on each plate. If the addition of methionine significantly restores fungal growth on the compound-amended plates compared to the un-supplemented plates, it supports the methionine inhibition hypothesis.

Protocol: Assay for Secreted Enzyme Activity

Objective: To determine if the compound inhibits the secretion of cell-wall-degrading enzymes.

Methodology:

-

Culture Preparation: Grow the fungus in a liquid medium containing an inducer for the enzyme of interest (e.g., pectin for polygalacturonase, cutin for cutinase) and a sub-lethal concentration (e.g., EC₂₅) of the test compound.

-

Supernatant Collection: After 3-5 days of incubation, separate the mycelia from the culture medium by centrifugation (5,000 x g for 10 min). The supernatant contains the secreted enzymes.

-

Enzyme Activity Assay: Use a substrate-specific colorimetric assay to measure enzyme activity. For example, for polygalacturonase, measure the release of reducing sugars from a polygalacturonic acid substrate.

-

Protein Quantification: Determine the total protein concentration in the supernatant using a Bradford or BCA assay to normalize the enzyme activity.

-

Data Analysis: Compare the normalized enzyme activity from the compound-treated culture to that of an untreated control culture. A significant reduction in activity indicates inhibition of enzyme secretion or synthesis.

Quantitative Data Summary

While specific EC₅₀ values for 4-cyclopropyl-6-methylpyrimidin-2-amine are not widely published, data for the parent compound, Cyprodinil, and its relative, Pyrimethanil, against various pathogens illustrate the potency of the anilinopyrimidine class.

| Compound | Target Pathogen | EC₅₀ Value (µg/mL) | Reference |

| Pyrimethanil | Sclerotinia sclerotiorum | 0.411 - 0.610 | [9] |

| Cyprodinil | Botrytis cinerea | Varies (sensitive vs. resistant strains) | [10] |

Note: EC₅₀ values can vary significantly based on the specific fungal isolate, media, and experimental conditions.

Conclusion and Future Directions

The mechanism of action for compounds within the anilinopyrimidine class, including the structural backbone 4-cyclopropyl-6-methylpyrimidin-2-amine, is multifaceted. The classical model points to a dual inhibition of methionine biosynthesis and hydrolytic enzyme secretion.[2][5][8] However, this view is evolving. Compelling genetic evidence from resistant pathogens strongly implicates mitochondrial function as the primary target, with other observed effects being important but secondary consequences of this core disruption.[4]

For drug development professionals and researchers, this presents a crucial takeaway: targeting fungal mitochondria remains a highly effective strategy. Future research should focus on:

-

Precise Target Identification: Utilizing photoaffinity labeling or genetic screening to pinpoint the specific mitochondrial protein(s) that bind to anilinopyrimidines.

-

Metabolite Activity Profiling: Directly assessing the fungicidal activity and mechanism of key metabolites like 4-cyclopropyl-6-methylpyrimidin-2-amine to understand their contribution to the overall efficacy and environmental fate of the parent fungicide.

-

Resistance Management: Continued monitoring of resistance mechanisms in the field is essential to preserve the utility of this important class of fungicides.[13] Rotation with fungicides from different FRAC groups is a critical stewardship practice.[5]

By integrating classical biochemistry with modern molecular genetics, a clearer and more actionable understanding of this important chemical class can be achieved.

References

- TECH SHEET - Syngenta Switch - Fungicide Resistance Management - Fernland. (n.d.).

- Cyprodinil (Ref: CGA 219417). (n.d.). AERU - University of Hertfordshire.

- Cyprodinil Fungicide. (n.d.). POMAIS.

- Cyprodinil - Active Ingredient Page. (n.d.). Chemical Warehouse.

- Understanding Cyprodinil: A Key Fungicide for Modern Agriculture. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- cyprodinil fungicide. (2024, September 16).

- Cyprodinil 75% WDG Fungicide. (n.d.). POMAIS Agriculture.

- AP Fungicides. (n.d.). FRAC.info.

- The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2025, April 28). PMC - NIH.

- Anilinopyrimidine (AP) [Group 9] management strategy. (2023). Pesticide Resistance.

- Fillinger, S., et al. (2017). Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. Frontiers in Microbiology.

- (PDF) Understanding resistance to Anilinopyrimidine fungicides. (2023, October 5). ResearchGate.

- Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (2017, November 30). NIH.

- 4-Cyclopropyl-6-methyl-2-pyrimidinamine. (n.d.). PubChem.

Sources

- 1. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AP Fungicides | FRAC [frac.info]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]

- 5. Cyprodinil Fungicide | POMAIS [allpesticides.com]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. nbinno.com [nbinno.com]

- 8. files.fernland.com.au [files.fernland.com.au]

- 9. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pomais.com [pomais.com]

- 12. researchgate.net [researchgate.net]

- 13. cyprodinil fungicide [cnagrochem.com]

Spectroscopic Blueprint of 4-cyclopropyl-6-methylpyrimidin-2-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 4-cyclopropyl-6-methylpyrimidin-2-amine (CAS: 92238-61-4), a significant heterocyclic amine and a known transformation product of the fungicide cyprodinil, identified as CGA 249287.[1] This document is structured to serve researchers, analytical scientists, and drug development professionals by detailing the mass spectrometric, and predicted nuclear magnetic resonance and infrared spectroscopic data of the compound. We present a robust experimental protocol for each analytical technique, underpinned by the rationale for methodological choices, to ensure reproducibility and scientific integrity. The guide culminates in a synthesized interpretation of the spectral data, providing a complete structural blueprint of the molecule.

Introduction and Molecular Overview

4-cyclopropyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative featuring a cyclopropyl group at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. Its molecular formula is C₈H₁₁N₃, with a monoisotopic mass of 149.0953 Da.[1] The structural elucidation of such molecules is paramount in fields ranging from medicinal chemistry to environmental science, where precise identification and quantification are critical. Spectroscopic techniques provide the necessary tools to probe the molecular architecture, offering insights into the connectivity and chemical environment of each atom. This guide focuses on three core techniques: Mass Spectrometry (MS) for molecular weight and fragmentation analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, and Infrared (IR) spectroscopy for identifying functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Data (LC-ESI-QFT-MS)

Experimentally obtained high-resolution mass spectrometry data for 4-cyclopropyl-6-methylpyrimidin-2-amine is available through liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QFT) analysis.

Table 1: High-Resolution MS Data of 4-cyclopropyl-6-methylpyrimidin-2-amine

| Parameter | Value | Source |

| Precursor Ion ([M+H]⁺) | 150.1026 m/z | PubChem CID: 13672658[2] |

| Ionization Mode | ESI Positive | PubChem CID: 13672658[2] |

| Instrumentation | Q Exactive Plus Orbitrap | PubChem CID: 13672658[2] |

Fragmentation Analysis

The fragmentation pattern provides a fingerprint of the molecule. The major observed fragments are summarized below.

Table 2: Key MS/MS Fragmentation Data for [M+H]⁺ at 150.1026 m/z

| Fragment m/z | Relative Abundance | Plausible Assignment |

| 133.0761 | Low | Loss of NH₃ (Ammonia) |

| 108.0807 | Low | Loss of C₃H₆ (Cyclopropane) |

| 83.0602 | Low | Further fragmentation of the pyrimidine ring |

Data sourced from PubChem, originally from Kiefer, K. et al. (2019).[2]

Experimental Protocol: LC-HRMS

The causality behind this protocol is to achieve sensitive detection and accurate mass measurement, enabling confident identification of the target analyte in complex matrices.

-

Sample Preparation: Dissolve 1 mg of 4-cyclopropyl-6-methylpyrimidin-2-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is a robust choice for retaining this moderately polar compound.[2]

-

Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion mode ESI).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: Maintained at 30-40 °C for reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Gas Temperatures: Source and desolvation gas temperatures set according to instrument manufacturer's recommendations (e.g., 300-400 °C).

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation data, perform data-dependent MS/MS on the precursor ion at m/z 150.1026.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, pyrimidine ring, and amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.20 | s | 1H | H-5 (pyrimidine) | Aromatic proton on the electron-rich pyrimidine ring. |

| ~ 4.80 | br s | 2H | -NH₂ | Amine protons, typically a broad singlet, exchangeable with D₂O. |

| ~ 2.35 | s | 3H | -CH₃ | Methyl group attached to the pyrimidine ring. |

| ~ 1.80 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl group, coupled to adjacent CH₂ protons. |

| ~ 1.00 - 0.80 | m | 4H | Cyclopropyl-CH₂ | Diastereotopic methylene protons of the cyclopropyl ring, appearing as complex multiplets. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct carbon signals corresponding to the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 170.0 | C-4 (pyrimidine) | Carbon attached to the cyclopropyl group and nitrogen. |

| ~ 165.0 | C-6 (pyrimidine) | Carbon attached to the methyl group and nitrogen. |

| ~ 163.0 | C-2 (pyrimidine) | Carbon attached to the amine group and two nitrogens. |

| ~ 105.0 | C-5 (pyrimidine) | The sole CH carbon in the pyrimidine ring. |

| ~ 24.0 | -CH₃ | Methyl carbon. |

| ~ 16.0 | Cyclopropyl-CH | Methine carbon of the cyclopropyl group. |

| ~ 10.0 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl group. |

Experimental Protocol: NMR Spectroscopy

This protocol is designed for the unambiguous structural elucidation of novel organic compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard single-pulse proton experiment.

-

Spectral Width: A range of -1 to 12 ppm is typically sufficient.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: A range of 0 to 200 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Analysis (Predicted)

Disclaimer: As with the NMR data, no experimental IR spectrum is publicly available. The predictions are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations from the N-H, C-H, C=N, and C=C bonds.

Table 5: Predicted IR Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic/Alkenyl C-H stretching (pyrimidine ring) & Cyclopropyl C-H stretching |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (methyl group) |

| 1640 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring vibrations) |

| 1580 - 1650 | Medium | N-H bending (scissoring) of the primary amine |

| 1450 - 1350 | Medium | C-H bending (methyl group) |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

Experimental Protocol: FTIR Spectroscopy

This protocol is designed to obtain a high-quality infrared spectrum for functional group identification.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the simplest and most common method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample in the beam path and acquire the spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for most applications.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Synthesis and Visualization

The combined spectroscopic data provides a cohesive picture of the 4-cyclopropyl-6-methylpyrimidin-2-amine structure. The MS data confirms the molecular weight, while the predicted NMR and IR data align with the assigned functional groups and their expected chemical environments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like the topic compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed spectroscopic profile of 4-cyclopropyl-6-methylpyrimidin-2-amine. The experimental high-resolution mass spectrometry data confirms the compound's elemental composition and provides insight into its fragmentation pathways. While experimental NMR and IR data are not currently available in the public domain, the predicted spectra, based on sound chemical principles and analogous structures, offer a reliable framework for its identification and characterization. The provided protocols are robust and adhere to industry best practices, ensuring that researchers can confidently apply these methods in their own laboratories. This synthesized information serves as a valuable resource for any scientist working with this compound or related pyrimidine derivatives.

References

-

Kiefer, K., Müller, A., Singer, H., & Hollender, J. (2019). New relevant pesticide transformation products in groundwater detected using target and suspect screening for agricultural and urban micropollutants with LC-HRMS. Water Research, 165, 114972. Available at: [Link]

-

PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Solubility and Stability of 4-cyclopropyl-6-methylpyrimidin-2-amine

This guide provides an in-depth technical overview of the critical physicochemical properties of 4-cyclopropyl-6-methylpyrimidin-2-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Focusing on solubility and stability, this document offers field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their work with this molecule.

Introduction: The Significance of Physicochemical Profiling

The journey of a potential drug or agrochemical candidate from discovery to application is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the determination of solubility and stability. These properties are not mere data points; they are critical determinants of a compound's bioavailability, efficacy, and safety. For a molecule like 4-cyclopropyl-6-methylpyrimidin-2-amine, understanding its behavior in various environments is paramount for designing robust formulations and predicting its fate in biological and environmental systems.

This guide moves beyond a simple listing of data, delving into the causality behind experimental choices and providing self-validating protocols. Every recommendation and piece of data is grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties of 4-cyclopropyl-6-methylpyrimidin-2-amine

A foundational understanding of the molecule's intrinsic properties is essential before delving into experimental protocols. The presence of a cyclopropyl group, a methyl group, and an amino group on the pyrimidine core influences its polarity, lipophilicity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Aqueous Solubility (20°C, pH 7) | 6900 mg/L | [2] |

| XLogP3-AA | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The high aqueous solubility is a notable feature, suggesting good potential for bioavailability. The XLogP3-AA value indicates a relatively balanced lipophilicity.

Part 1: Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing the absorption and distribution of a compound. For 4-cyclopropyl-6-methylpyrimidin-2-amine, we will explore the gold-standard shake-flask method for determining its thermodynamic solubility.

Rationale for Method Selection

The shake-flask method is recommended by regulatory bodies like the World Health Organization for its ability to determine the equilibrium solubility of a compound, providing a true measure of its intrinsic solubility.[3] This method involves equilibrating an excess of the solid compound with a solvent over a defined period, ensuring that the solution is saturated.

Experimental Workflow: Shake-Flask Solubility Assay

Sources

The Aminopyrimidine Scaffold: A Privileged Framework for Precision Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The aminopyrimidine core is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its remarkable versatility in targeting a wide array of biomolecules with high affinity and specificity.[1] This guide provides a comprehensive exploration of the therapeutic landscape addressable by aminopyrimidine derivatives. We will dissect the intricate molecular interactions that underpin their efficacy as potent and selective inhibitors, with a primary focus on their well-established role as kinase inhibitors in oncology. Furthermore, this document will delve into their emerging potential in the realms of neurodegenerative disorders and antiviral therapies. By elucidating the structure-activity relationships, detailing robust experimental methodologies, and visualizing the complex signaling networks they modulate, this guide aims to equip researchers and drug development professionals with the critical knowledge to innovate upon this exceptional chemical framework.

The Aminopyrimidine Advantage: A Structural Mimic of ATP

The therapeutic prowess of aminopyrimidine derivatives stems from their intrinsic ability to function as ATP-competitive inhibitors. The core aminopyrimidine structure serves as a bioisostere to the purine scaffold of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for all kinase-mediated phosphorylation events.[2][3] This structural mimicry allows aminopyrimidine-based compounds to effectively dock into the ATP-binding pocket of a vast number of kinases, thereby blocking their catalytic function and disrupting downstream signaling cascades that are often dysregulated in disease states.[3] The true power of this scaffold, however, lies in its amenability to chemical modification at multiple positions, enabling medicinal chemists to exquisitely tune potency, selectivity, and pharmacokinetic properties for a desired therapeutic target.[3]

Kinase Inhibition in Oncology: A Paradigm of Targeted Therapy

The deregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Aminopyrimidine derivatives have been at the forefront of the development of targeted cancer therapies, with several compounds achieving clinical success.

Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Small Cell Lung Cancer (NSCLC)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a signaling cascade that promotes cell proliferation, survival, and metastasis.[4][5] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in a subset of non-small cell lung cancers (NSCLC).[6] Aminopyrimidine-based inhibitors have been designed to specifically target these mutated forms of EGFR.

Signaling Pathway: EGFR-Mediated Cell Proliferation

Caption: EGFR signaling cascade leading to cell proliferation.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

The development of potent and selective aminopyrimidine-based EGFR inhibitors has been guided by a deep understanding of their SAR. A key interaction is the formation of a hydrogen bond between the N1 atom of the pyrimidine ring and the backbone amide of Methionine-793 in the hinge region of the EGFR kinase domain.[7]

-

Substitution at the 4-anilino position: Bulky aromatic groups at this position enhance hydrophobic interactions within the ATP-binding pocket.[7]

-

Modifications at the 6-position: Introduction of solubilizing groups at this position can improve the pharmacokinetic properties of the compound without significantly compromising potency, as this position is located in an area of bulk tolerance at the entrance of the ATP-binding pocket.[8] For instance, the addition of weakly basic substituents through a secondary amine linkage has been shown to yield water-soluble and potent inhibitors.[8]

-

Targeting resistance mutations: The emergence of resistance mutations, such as T790M, has necessitated the design of next-generation inhibitors. Covalent inhibitors that form an irreversible bond with a cysteine residue (C797) near the ATP-binding site have been developed to overcome this resistance.[9]

Table 1: Inhibitory Activity of Representative Aminopyrimidine-Based EGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| PD 158780 | EGFR | 0.08 | [8] |

| Compound 42 | EGFR L858R/T790M/C797S | 7.2 | [9] |

| Compound 45 | EGFR L858R/T790M | 23.3 | [9] |

| Compound 46 | EGFR | 3.76 | [10] |

| Compound 99 | EGFR | 80 | [9] |

Lymphocyte-Specific Kinase (Lck) Inhibition in T-cell Mediated Disorders

Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and plays a pivotal role in T-cell activation and signaling.[11] Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

Signaling Pathway: Lck in T-Cell Activation

Caption: Lck-mediated signaling cascade upon T-cell receptor (TCR) engagement.

Janus Kinase (JAK) Inhibition in Autoimmune Diseases and Cancer

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[3] The JAK-STAT signaling pathway is integral to immune responses, and its aberrant activation is linked to various autoimmune disorders and cancers.[12]

Signaling Pathway: The JAK-STAT Cascade

Caption: Canonical JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights for JAK Inhibitors:

The design of selective JAK inhibitors is a significant challenge due to the high homology within the JAK family. However, subtle differences in the ATP-binding pocket have been exploited to achieve selectivity.

-

2-aminopyridine derivatives: A series of 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[3] Compound 21b from this series exhibited an IC50 of 9 nM for JAK2 and demonstrated 276- and 184-fold selectivity over JAK1 and JAK3, respectively.[3] This selectivity is attributed to specific interactions with the JAK2 active site.

-

4-piperazinyl-2-aminopyrimidines: These have been designed as dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia (AML).[13]

Emerging Frontiers: Neurodegenerative and Antiviral Applications

While the application of aminopyrimidine derivatives in oncology is well-established, their therapeutic potential extends to other challenging disease areas.

Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease

Recent studies have highlighted the potential of aminopyrimidine derivatives in the context of neurodegenerative diseases like Alzheimer's. One avenue of investigation is their activity as cholinesterase inhibitors.[14] Furthermore, some pyrimidine derivatives have been investigated for their ability to inhibit glycogen synthase kinase-3 (GSK-3), a key target in Alzheimer's disease.[15]

Antiviral Activity: Targeting Flavivirus Replication

Flaviviruses, such as Dengue and Zika, represent a significant global health threat with limited therapeutic options. The viral NS2B-NS3 protease is essential for the replication of these viruses, making it an attractive target for antiviral drug development.[16] Aminopyrimidine derivatives have been identified as potential inhibitors of this viral protease.[17]

Viral Replication Cycle: The Role of NS2B-NS3 Protease

Caption: Simplified Flavivirus replication cycle highlighting the critical role of the NS2B-NS3 protease.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The successful development of aminopyrimidine-based therapeutics relies on a robust pipeline of experimental validation.

In Vitro Kinase Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay is a widely used method for determining the potency of kinase inhibitors in a high-throughput format.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. A europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin are then added. If the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and various concentrations of the aminopyrimidine test compound in a suitable kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).

-

Incubate to allow for antibody and streptavidin binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (europium) and 665 nm (XL665).

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Cell-Based Proliferation Assay: MTT Assay

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Efficacy Studies: Xenograft Mouse Model

To evaluate the anti-tumor activity of aminopyrimidine derivatives in a living organism, a xenograft mouse model is commonly employed.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Subcutaneously inject a suspension of human tumor cells (e.g., a relevant NSCLC cell line for an EGFR inhibitor) into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the aminopyrimidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion and Future Directions